molecular formula C19H16ClN3O4 B2965967 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-50-0

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2965967
CAS No.: 898455-50-0
M. Wt: 385.8
InChI Key: HXZFOZDHOIATAS-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure features a benzamide core substituted with chloro and nitro groups, alongside a hexahydropyridoquinolin moiety.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multi-step organic reactions:

  • Nitration of chlorobenzene to form 4-chloro-3-nitrobenzene.

  • Coupling with 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline under specific conditions such as solvent type, temperature, and catalysts.

Industrial production methods: On an industrial scale, large-scale reactors, optimized reaction conditions, and continuous monitoring ensure high yield and purity. Use of advanced techniques like flow chemistry may enhance efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes: 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide participates in several reactions:

  • Reduction: Nitro group can be reduced to an amine.

  • Substitution: Chloro group can be substituted in nucleophilic substitution reactions.

Common reagents and conditions:

  • Reduction: Hydrogen gas with palladium on carbon catalyst.

  • Substitution: Various nucleophiles like amines or thiols in the presence of base.

Major products formed:

  • From reduction: 4-amino-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide.

  • From substitution: Corresponding substituted benzamides.

Scientific Research Applications

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has significant potential across various fields:

  • Chemistry: Used as a building block for complex organic synthesis.

  • Biology: Probes for understanding biological pathways, enzyme interactions.

  • Medicine: Potential therapeutic agent due to its complex structure.

  • Industry: Intermediate for manufacturing advanced materials.

Mechanism of Action

The exact mechanism by which 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects depends on its applications:

  • Molecular targets: Can interact with enzymes or receptors due to its specific structure.

  • Pathways involved: In biological systems, it may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Similar structures: Compounds like 4-chloro-3-nitrobenzamide or 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-ylbenzamide.

  • Uniqueness: The combination of functional groups in 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide provides unique reactivity and biological properties not seen in simpler analogs.

List of Similar Compounds

  • 4-chloro-3-nitrobenzamide

  • 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-ylbenzamide

  • 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

There you have it, a detailed dive into this fascinating compound

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-15-5-3-13(10-16(15)23(26)27)19(25)21-14-8-11-2-1-7-22-17(24)6-4-12(9-14)18(11)22/h3,5,8-10H,1-2,4,6-7H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZFOZDHOIATAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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